molecular formula C19H23F3N2O3 B6028622 1-(3-oxo-3-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}propyl)-2-pyrrolidinone

1-(3-oxo-3-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}propyl)-2-pyrrolidinone

Cat. No. B6028622
M. Wt: 384.4 g/mol
InChI Key: JEDOELXRVFVXHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-oxo-3-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}propyl)-2-pyrrolidinone, also known as TFP, is a synthetic compound that has been widely used in scientific research. TFP is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which plays a critical role in regulating insulin signaling and glucose homeostasis.

Mechanism of Action

1-(3-oxo-3-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}propyl)-2-pyrrolidinone is a potent and selective inhibitor of PTP1B, which is a negative regulator of insulin signaling. By inhibiting PTP1B, this compound enhances insulin signaling and improves glucose uptake in insulin-sensitive tissues such as skeletal muscle and adipose tissue. This compound also has anti-inflammatory and anti-cancer properties, which may be mediated by its effects on PTP1B.
Biochemical and Physiological Effects
This compound has been shown to improve insulin sensitivity and glucose uptake in animal models of insulin resistance. This compound also has anti-inflammatory and anti-cancer properties, which may be mediated by its effects on PTP1B. However, this compound has not been extensively studied in humans, and its long-term effects on human health are not known.

Advantages and Limitations for Lab Experiments

1-(3-oxo-3-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}propyl)-2-pyrrolidinone is a potent and selective inhibitor of PTP1B, which makes it a valuable tool for studying the role of PTP1B in insulin signaling and glucose homeostasis. This compound is also relatively easy to synthesize and has a reasonable yield. However, this compound has some limitations for lab experiments. For example, this compound has poor solubility in aqueous solutions, which can make it difficult to use in some assays. This compound also has a relatively short half-life in vivo, which can limit its effectiveness in some experiments.

Future Directions

There are several future directions for research on 1-(3-oxo-3-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}propyl)-2-pyrrolidinone. First, more studies are needed to determine the long-term effects of this compound on human health. Second, this compound could be used in combination with other drugs to improve its effectiveness and reduce its side effects. Third, this compound could be modified to improve its solubility and half-life, which would make it more useful in a wider range of experiments. Finally, this compound could be used to study the role of PTP1B in other physiological processes, such as inflammation and cancer.

Synthesis Methods

The synthesis of 1-(3-oxo-3-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}propyl)-2-pyrrolidinone involves several steps, starting from commercially available starting materials. The first step is the preparation of 2-(3-(trifluoromethyl)benzyl)-4-morpholinecarboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 1-(3-aminopropyl)pyrrolidin-2-one to yield this compound. The overall yield of this synthesis is around 20%.

Scientific Research Applications

1-(3-oxo-3-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}propyl)-2-pyrrolidinone has been used extensively in scientific research as a tool to study the role of PTP1B in insulin signaling and glucose homeostasis. This compound has been shown to improve insulin sensitivity in animal models of insulin resistance, such as obese mice and rats. This compound has also been used to study the effects of PTP1B inhibition on other physiological processes, such as inflammation and cancer.

properties

IUPAC Name

1-[3-oxo-3-[2-[[3-(trifluoromethyl)phenyl]methyl]morpholin-4-yl]propyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F3N2O3/c20-19(21,22)15-4-1-3-14(11-15)12-16-13-24(9-10-27-16)18(26)6-8-23-7-2-5-17(23)25/h1,3-4,11,16H,2,5-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDOELXRVFVXHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCC(=O)N2CCOC(C2)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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